Pacific ciguatoxin 1

Description

Contextualization within Marine Biotoxin Research

Ciguatoxins are lipid-soluble polyether compounds that accumulate in fish that have consumed toxic dinoflagellates of the genus Gambierdiscus. fao.orgnih.gov These toxins move up the marine food chain, from herbivorous fish that graze on coral reefs to larger carnivorous fish, which can then be consumed by humans, leading to ciguatera poisoning. fao.org Ciguatera is the most common form of marine food poisoning worldwide, with estimates of 10,000 to 50,000 cases annually. fao.org

P-CTX-1 is recognized as the principal and most potent ciguatoxin found in the Pacific region. fao.org Its discovery and subsequent research have been pivotal in understanding the chemical and toxicological aspects of ciguatera. The presence of different ciguatoxin congeners, such as those found in the Caribbean (C-CTX), highlights the regional diversity of these toxins. researchgate.net This has significant implications for the development of detection methods, as antibodies developed for P-CTX-1 may not be effective in detecting Caribbean ciguatoxins. fao.org

The study of P-CTX-1 is crucial for developing effective monitoring and management strategies to ensure seafood safety. researchgate.net Research has focused on developing sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect minute quantities of these toxins in fish tissues. mdpi.com

Significance of Pacific Ciguatoxin 1 in Polyether Toxin Studies

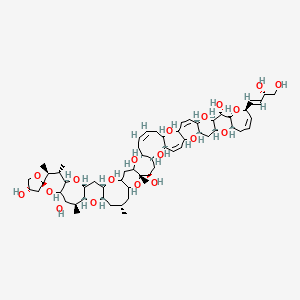

The intricate molecular architecture of Pacific ciguatoxin 1 has established it as a landmark molecule in the field of natural product synthesis. mdpi.comnih.gov It possesses a large, rigid, ladder-like structure composed of 13 to 14 fused ether rings. fao.orgresearchgate.net This complex structure, with its numerous stereogenic centers, presents a formidable challenge for synthetic chemists. mdpi.comjst.go.jp

The total synthesis of P-CTX-1, first achieved by Hirama and colleagues in 2006 and later by Isobe and colleagues in 2009, represented a major milestone in organic chemistry. mdpi.comresearchgate.net These syntheses required the development of novel and highly innovative synthetic strategies and methodologies. nih.govresearchgate.netjst.go.jp The successful synthesis not only confirmed the complex structure of P-CTX-1 but also provided a means to produce the toxin for further biological and toxicological studies, which had been hampered by the extremely limited supply from natural sources. acs.orgunipd.it

Furthermore, P-CTX-1 serves as a model compound for investigating the biosynthesis of polyether toxins. It is believed to be a biotransformation product of a less toxic precursor, gambiertoxin-4B (GTX-4B), which is produced by Gambierdiscus dinoflagellates. fao.org The oxidative modifications that convert the precursor into the more potent P-CTX-1 as it moves through the food chain are a key area of research. fao.orgacs.org

Evolution of Research Perspectives on Pacific Ciguatoxin 1

The journey of P-CTX-1 research began with early hypotheses about the transmission of a toxin through the marine food web. wikipedia.org The toxin itself was first isolated in 1967, but its complete and complex structure was not fully elucidated until the 1980s and early 1990s through the use of advanced spectroscopic techniques. wikipedia.org A pivotal moment in its structural determination was the isolation of just 0.35 mg of ciguatoxin from 4000 kg of moray eels. acs.org

Initial research primarily focused on the isolation, structural elucidation, and toxicological effects of P-CTX-1. wikipedia.orgnih.gov Studies revealed that P-CTX-1 exerts its toxic effects by targeting voltage-gated sodium channels in excitable cells, leading to their persistent activation and a cascade of neurological and physiological symptoms. fao.orgnih.govnih.gov

With the structure in hand, the focus of research expanded to include the total synthesis of the molecule. The successful syntheses in the 2000s opened new avenues for research, allowing for more detailed investigations into its mechanism of action and the development of diagnostic tools. mdpi.comresearchgate.netpnas.org

Current research continues to explore the ecological distribution of P-CTX-1, its bioaccumulation in marine organisms, and the development of more rapid and sensitive detection methods. researchgate.netmdpi.comresearchgate.net There is also ongoing investigation into the toxicokinetic and toxicodynamic properties of P-CTX-1 to better understand its fate in the body and the mechanisms underlying its toxicity. wikipedia.orgnih.gov

Key Milestones in Pacific Ciguatoxin 1 Research

| Year | Milestone | Reference |

|---|---|---|

| 1967 | First discovery of ciguatoxin. | wikipedia.org |

| 1977 | Isolation of ciguatoxin from Gambierdiscus dinoflagellates. | fao.orgwikipedia.org |

| 1989 | Seminal structural elucidation using a minute sample from moray eels. | acs.org |

| 2001 | First total synthesis of a ciguatoxin (P-CTX-3C) by Hirama et al. | mdpi.comunipd.it |

| 2006 | First total synthesis of Pacific ciguatoxin 1 by Hirama et al. | mdpi.comresearchgate.net |

| 2009 | Total synthesis of Pacific ciguatoxin 1 completed by Isobe et al. | mdpi.comnih.gov |

Properties

IUPAC Name |

(1R,3S,3'S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(E,3S)-3,4-dihydroxybut-1-enyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,5'-oxolane]-3',19,48,59-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86O19/c1-28-19-42-44(22-48-54(76-42)30(3)52(65)58-55(77-48)29(2)31(4)60(79-58)25-33(63)27-67-60)73-46-24-51-59(5,78-47(46)20-28)50(64)23-45-36(74-51)11-7-6-10-35-37(71-45)15-16-39-38(69-35)17-18-40-43(70-39)21-49-57(75-40)53(66)56-41(72-49)12-8-9-34(68-56)14-13-32(62)26-61/h6-9,13-18,28-58,61-66H,10-12,19-27H2,1-5H3/b7-6-,14-13+/t28-,29+,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVRIXWNTVOIRD-LRHBOZQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CC(CO5)O)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)C[C@@H](CO5)O)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042637 | |

| Record name | Pacific ciguatoxin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Ciguatoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solid | |

CAS No. |

11050-21-8 | |

| Record name | Ciguatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11050-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciguatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011050218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIGUATOXIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKQ3B7696 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIGUATOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Precursor Transformation of Pacific Ciguatoxin 1

Dinoflagellate Origins and Production Pathways

The initial production of the precursors to P-CTX-1 is attributed to specific species of marine dinoflagellates, which are single-celled algae. mpi.govt.nznih.gov These microorganisms are the foundational source of the toxins that eventually lead to the formation of P-CTX-1 in fish.

Gambierdiscus Species and Pacific Ciguatoxin 1 Biogenesis

The genus Gambierdiscus is widely recognized as the primary producer of the precursor toxins, known as gambiertoxins. windows.netresearchgate.net Various species within this genus, which are found in tropical and subtropical coastal reefs, synthesize these complex polyether compounds. nih.govresearchgate.net Research has shown that not all Gambierdiscus species produce the same toxins or equal levels of toxicity. nih.gov Gambierdiscus polynesiensis is considered a significant producer of ciguatoxin precursors in the Pacific. nih.govresearchgate.net The production of these toxins is a complex biological process, and the exact enzymatic pathways within the dinoflagellates are still under investigation.

Environmental Factors Influencing Dinoflagellate Toxin Synthesis

The synthesis of ciguatoxin precursors by dinoflagellates is not constant and is influenced by a variety of environmental factors. These include:

Temperature: Sea surface temperature has been linked to the growth and toxicity of dinoflagellate populations. fao.orgnoaa.gov

Salinity and Light: Optimal conditions of salinity and light intensity can favor the growth of these dinoflagellates, potentially leading to increased toxin production. noaa.gov

Nutrient Levels: The availability of nutrients in the water can impact the metabolic processes of the dinoflagellates, including toxin synthesis. nih.gov

Reef Disturbance: Physical disturbances to coral reefs, such as from storms or human activities, can create new surfaces for dinoflagellates to colonize, potentially increasing their populations and the subsequent risk of ciguatera. windows.netnih.gov

Inter- and intra-species variability in toxin production exists and can be influenced by the geographic location and specific environmental conditions of the culture. nih.gov

Precursor Identification and Characterization

The direct precursors to Pacific ciguatoxin 1 are less oxidized compounds known as gambiertoxins. fao.orgwindows.net These molecules undergo biotransformation as they move up the food chain.

Gambiertoxin Precursors (e.g., Gambiertoxin-4B) in Pacific Ciguatoxin 1 Formation

Gambiertoxin-4B (GTX-4B) is recognized as a likely and principal precursor to P-CTX-1. fao.orgresearchgate.net This compound is produced by Gambierdiscus dinoflagellates and is structurally similar to P-CTX-1 but less oxidized. rivm.nl Another related compound, gambiertoxin-4A (GTX-4A), is also a precursor to ciguatoxins that accumulate in fish. fao.org The initial toxins produced by the dinoflagellates are consumed by herbivorous fish that graze on the algae covering coral reefs. fao.orgwindows.net

Metabolic Steps from Precursors to Pacific Ciguatoxin 1

The transformation from gambiertoxins to the more potent P-CTX-1 occurs within fish. mpi.govt.nzwindows.net This biotransformation is primarily an oxidative process. fao.orgmpi.govt.nz As herbivorous fish consume the dinoflagellates, the gambiertoxins are metabolized. When these herbivorous fish are then eaten by carnivorous fish, further metabolic changes can occur, leading to the accumulation of various ciguatoxin congeners, including P-CTX-1, P-CTX-2, and P-CTX-3. fao.orgmpi.govt.nz

Recent studies have provided experimental evidence of this oxidative transformation. For instance, the conversion of an algal ciguatoxin to a dihydroxylated form has been observed in a model consumer fish species. nih.gov This metabolic process often results in an increase in the toxicity of the compound. rivm.nl The biotransformation of gambiertoxins into ciguatoxins is a key step in the development of ciguatera toxicity in fish that are later consumed by humans. capes.gov.br

Table of Research Findings on Pacific Ciguatoxin 1 Precursors and Transformation:

| Finding | Organism(s) Involved | Key Compound(s) | Process | Reference(s) |

| Primary Production of Precursors | Gambierdiscus and Fukuyoa species | Gambiertoxins (e.g., GTX-4B) | Biosynthesis | windows.net, nih.gov, plos.org |

| Key Precursor Identification | Gambierdiscus toxicus | Gambiertoxin-4B (GTX-4B) | Identification as precursor to P-CTX-1 | fao.org, researchgate.net |

| Biotransformation in the Food Web | Herbivorous and carnivorous fish | Gambiertoxins, P-CTX-1 | Oxidative metabolism | mpi.govt.nz, windows.net |

| Experimental Evidence of Transformation | Herbivorous fish (Naso brevirostris) | CTX3C, 2,3-dihydroxyCTX3C | Oxidative biotransformation | nih.gov |

Genetic and Enzymatic Regulation of Biosynthetic Processes

The synthesis of the complex polyether ladder structure of gambiertoxins, the precursors to P-CTX-1, is under intricate genetic and enzymatic control within the dinoflagellate Gambierdiscus. The fundamental biosynthetic machinery involves polyketide synthases (PKS), a diverse family of multi-domain enzymes. nih.govcore.ac.uk Evidence from stable isotope labeling studies has consistently supported the polyketide origin of these toxins, confirming that their carbon backbones are assembled from simple acetate (B1210297) units via a PKS pathway. nih.govnih.gov

The genetic basis for toxin production is a key determinant of a Gambierdiscus strain's toxicity. Research has shown that the ability to produce gambiertoxin precursors is limited to specific genetic strains of G. toxicus, with many strains being non-toxic. nih.govmdpi.com This intrinsic genetic factor is considered more influential on toxin production than extrinsic environmental conditions. mdpi.com

While the complete gene cluster responsible for gambiertoxin synthesis has not yet been fully elucidated, significant progress has been made through transcriptomic analyses of Gambierdiscus species. These studies have unveiled a vast and complex repertoire of PKS genes. nih.govplos.org Key findings from this research include:

Presence of Type I PKS: Dinoflagellates, including Gambierdiscus, possess Type I PKS systems. core.ac.ukplos.org These can be either modular, where multiple catalytic domains are encoded on a single large gene, or exist as a plethora of single-domain transcripts that are thought to function in concert. plos.orgmdpi.com

Correlation with Toxicity: Comparative transcriptomics between highly toxic and non-toxic Gambierdiscus species have provided clues to the genetic basis of toxicity. For example, a study comparing the highly ciguatoxic G. polynesiensis with the non-ciguatoxic G. pacificus found that the toxic species expressed a greater number of multidomain PKSs and significantly larger PKS transcripts. plos.org One massive transcript in G. polynesiensis was identified, encoding a seven-module protein believed to be involved in synthesizing a portion of the polyether backbone. plos.org

Gene Amplification: Ketoacyl synthase (KS) domains are a hallmark of PKS systems. Transcriptomic data reveal that KS domain transcripts are highly amplified in Gambierdiscus, suggesting their critical role in producing the diverse polyether compounds. plos.org

The transformation of gambiertoxins into P-CTX-1 in fish is an enzymatic process of detoxification that paradoxically results in a more potent toxin. whoi.edu This bio-oxidation is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to xenobiotic metabolism in vertebrates. researchgate.nethelsinki.fi In vitro studies using fish liver S9 fractions and microsomes have demonstrated the conversion of CTX4A and CTX4B into P-CTX-1 and its analogues. researchgate.net This indicates that CYP enzymes abundant in the fish liver are responsible for the oxidative modifications that characterize the final, potent structure of Pacific ciguatoxin-1. researchgate.netnih.gov

Table 2: Summary of Research Findings on Polyketide Synthase (PKS) Genes in Gambierdiscus

| Gambierdiscus Species Studied | PKS-Related Genes/Transcripts Identified | Key Research Findings |

|---|---|---|

| G. australes, G. belizeanus | 306 genes involved in polyketide biosynthesis, including 192 ketoacyl synthase (KS) transcripts. nih.govawi.de | Identified five unique phylogenetic clusters of KS domains. Two clusters were unique to these maitotoxin-producing species, suggesting a potential link between specific PKS gene clusters and polyether toxin biosynthesis. nih.govawi.de |

| G. polynesiensis (highly toxic), G. pacificus (non-ciguatoxic) | Highly amplified single-domain KS transcripts (98 in G. polynesiensis, 99 in G. pacificus). plos.org | The toxic species, G. polynesiensis, expressed a larger number of multidomain PKSs and larger modules. A single PKS transcript encoded a 10,516 amino acid, 7-module protein. plos.org |

| G. excentricus, G. polynesiensis | 264 contigs encoding single domain KS and ketoreductases (KR); 24 contigs encoding multi-domain PKS modules. core.ac.uk | Revealed the presence of typical Type I multimodular PKS gene clusters in dinoflagellates, alongside single-domain PKS genes, indicating complex PKS architecture. core.ac.uk |

Structural Elucidation and Congener Research of Pacific Ciguatoxin 1

Advanced Spectroscopic Techniques for Structural Analysis

The definitive structure of P-CTX-1 was determined through the combined application of advanced spectroscopic methods. wikipedia.org Due to its large and complex nature, a single technique was insufficient, necessitating a multi-faceted approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in deciphering the complex stereochemistry of P-CTX-1. wikipedia.orguq.edu.au Techniques such as COSY, TOCSY, NOESY, and ROESY, often performed at high field strengths (e.g., 500 and 750 MHz), allowed for the determination of the relative stereochemistry and ring configurations within the molecule. uq.edu.audpi.qld.gov.auacs.org

For instance, analysis of coupling constants and Nuclear Overhauser Effect (NOE) data was crucial in establishing the spatial relationships between protons, which in turn defined the three-dimensional arrangement of the fused ether rings. uq.edu.audpi.qld.gov.auacs.org Comprehensive NMR analysis, including experiments like ¹³C[¹H]NOE and T₁ relaxation, has also been used to study the dynamics of the molecule, such as the role of bound water molecules within its structure. pdbj.org Quantitative ¹H-NMR (qNMR) has been developed as a method for the accurate quantification of P-CTX-1 and its congeners, using an internal standard to determine the precise amount of toxin present in a sample. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) has been a cornerstone in the analysis of P-CTX-1, providing vital information on its molecular weight and formula. fao.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable, offering the precision required to determine the elemental composition of the toxin and its congeners. nih.govmdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has proven to be a powerful tool for both identifying and quantifying ciguatoxins. nih.govnih.govacs.org This technique allows for the separation of different ciguatoxin analogues in a complex mixture, followed by their individual mass analysis. nih.gov Fragmentation analysis within the mass spectrometer, where the molecule is broken into smaller pieces, provides diagnostic ions that help to confirm the structure of the toxin and its various modifications. nih.govmdpi.com For example, the protonated molecule [M+H]⁺ and its adducts with ammonia (B1221849) [M+NH₄]⁺ and sodium [M+Na]⁺ are commonly observed ions for P-CTX-1. nih.gov

Identification and Characterization of Pacific Ciguatoxin 1 Congeners

Research has revealed that P-CTX-1 does not exist in isolation. A number of structurally related compounds, known as congeners, are also present in ciguateric fish. fao.orgnoaa.gov

Discovery and Isolation of Novel Pacific Ciguatoxin Analogues

The use of sensitive analytical methods like LC-MS has led to the discovery and isolation of numerous new Pacific ciguatoxin analogues. fao.orgnoaa.gov For instance, a study of a highly purified extract from moray eel viscera identified 11 new P-CTX congeners. fao.org These discoveries highlight the complex mixture of toxins that can be present in a single ciguateric fish. Ongoing research continues to identify new congeners from both fish and the dinoflagellates that produce the precursor toxins. noaa.gov

Comparative Structural Differences Among Pacific Ciguatoxins (e.g., P-CTX-1, P-CTX-2, P-CTX-3)

The major Pacific ciguatoxins found in fish are P-CTX-1, P-CTX-2, and P-CTX-3. fao.org These congeners share the same core polyether backbone but differ in their peripheral functional groups. researchgate.net

A key structural difference lies in the stereochemistry at specific carbon atoms. For example, P-CTX-2 and P-CTX-3 are epimers, differing in the stereochemistry at carbon 52. researchgate.net Specifically, P-CTX-2 is 52-epi-P-CTX-3. fao.orgresearchgate.net These subtle changes in three-dimensional structure can have significant impacts on the biological activity of the toxins.

Another major group of Pacific ciguatoxins is exemplified by P-CTX-3C, which has a different skeletal structure compared to P-CTX-1. mdpi.comnih.gov P-CTX-3C possesses an eight-membered E-ring and lacks the four-carbon side chain on the A-ring that is characteristic of P-CTX-1. mdpi.comnih.gov

Table 1: Key Structural Features of Major Pacific Ciguatoxins

| Compound | Molecular Weight (Da) | Key Structural Features |

| P-CTX-1 | 1111.3 | Seven-membered E-ring, four-carbon side chain on A-ring. mdpi.comnih.gov |

| P-CTX-2 | 1095.3 | Epimer of P-CTX-3 at C-52. researchgate.net |

| P-CTX-3 | 1095.3 | Differs from P-CTX-1 by the absence of the C54 hydroxyl group. nih.gov |

| P-CTX-3C | Not specified | Eight-membered E-ring, lacks A-ring side chain. mdpi.comnih.gov |

This table is based on available data and may not be exhaustive.

Structural Modifications (e.g., Oxidation, Hydroxylation, Deoxygenation) and Their Impact

The diversity of Pacific ciguatoxin congeners arises primarily from structural modifications to the parent toxin molecules. fao.org These modifications are often the result of metabolic processes in fish as the toxins move up the food chain. mdpi.comencyclopedia.pub

Common structural modifications include:

Oxidation: This is a frequent modification, often occurring at the termini of the toxin molecule. fao.org For example, several oxidized forms of P-CTX-1, -2, and -3 have been identified. nih.gov

Hydroxylation: The addition of hydroxyl (-OH) groups is another common modification. For instance, a hydroxyl substituent at C-54 is a feature of some congeners. mdpi.comnih.gov

Deoxygenation: The removal of an oxygen atom, such as the difference between P-CTX-1 and P-CTX-3 (which is 54-deoxyCTX1B), also contributes to the variety of congeners. researchgate.net

Epimerization: As seen with P-CTX-2 and P-CTX-3, the inversion of stereochemistry at a single chiral center creates different congeners. fao.orgresearchgate.net

These structural modifications can alter the polarity and potency of the toxins. fao.org For example, the precursor toxins produced by dinoflagellates are often less oxidized and less potent than the congeners found in carnivorous fish. mdpi.comencyclopedia.pub

Comparative Structural Analysis with Regional Ciguatoxin Analogues

Ciguatoxins (CTXs) are a family of lipid-soluble polyether compounds characterized by a rigid, ladder-like structure composed of 13 to 14 fused ether rings. fao.org While sharing a common structural backbone, ciguatoxins exhibit regional variations, leading to the classification of Pacific (P-CTXs), Caribbean (C-CTXs), and Indian Ocean (I-CTXs) congeners. nih.govfrontiersin.org These structural differences are believed to contribute to the variations in ciguatera symptoms observed between geographical regions. nih.gov

Differentiation of Pacific, Caribbean, and Indian Ocean Ciguatoxin Architectures

The primary structural differences among the main ciguatoxin families lie in their carbon skeletons and the size of specific rings within the polyether ladder. researchgate.net

Pacific Ciguatoxins (P-CTXs): P-CTX-1, the most potent of the known ciguatoxins, has a molecular formula of C₆₀H₈₆O₁₉. Its structure consists of twelve trans-fused six-, seven-, eight-, and nine-membered rings, along with a spiro-fused five-membered ring. P-CTXs are further classified into two main types based on their skeletal structures: CTX1B-type and CTX3C-type. mdpi.commdpi.com P-CTX-1 belongs to the CTX1B type.

Caribbean Ciguatoxins (C-CTXs): The structures of two Caribbean ciguatoxins, C-CTX-1 and C-CTX-2, have been elucidated. fao.org C-CTX-1 is noted to be less polar than P-CTX-1. fao.org A key differentiating feature is the size of the DEF ring system. In P-CTX-1 (a Type 1 CTX), the DEF rings are 7/7/9-membered, whereas in C-CTX-1 (a Type 2 CTX), they are 7/8/9-membered. researchgate.net Furthermore, C-CTX-1 has a 57-carbon backbone, in contrast to the 60-carbon backbone of P-CTX-1. researchgate.net

Indian Ocean Ciguatoxins (I-CTXs): The structures of Indian Ocean ciguatoxins are the least characterized of the three families. mdpi.com However, studies suggest that I-CTXs may share structural similarities with C-CTXs. For instance, I-CTX-1 and C-CTX-1 have the same molecular formula and exhibit similar retention times in liquid chromatography. frontiersin.orgcsic.es Despite this, some research has identified P-CTX congeners, specifically from the CTX3C-group, in fish from the Indian Ocean, indicating a potential overlap in the geographical distribution of these toxin types and questioning the strict geographical classification. frontiersin.org Recent studies have also detected putative I-CTXs in fish from the Pacific Ocean, further blurring the traditional geographical distinctions. mdpi.com

Interactive Data Table: Comparison of Regional Ciguatoxin Architectures

| Feature | Pacific Ciguatoxin (P-CTX-1) | Caribbean Ciguatoxin (C-CTX-1) | Indian Ocean Ciguatoxin (I-CTX-1) |

| Molecular Formula | C₆₀H₈₆O₁₉ | C₅₇H₈₂O₁₈ | Same as C-CTX-1 frontiersin.org |

| Carbon Backbone | 60 carbons (Type 1) researchgate.net | 57 carbons (Type 2) researchgate.net | Believed to be similar to C-CTX-1 csic.es |

| DEF Ring Sizes | 7/7/9 researchgate.net | 7/8/9 researchgate.net | Not fully elucidated, but suspected to be similar to C-CTX-1. |

| Polarity | More polar than C-CTX-1 fao.org | Less polar than P-CTX-1 fao.org | Not fully characterized. |

Conserved Structural Motifs Across Ciguatoxin Families

Despite the regional differences, several structural motifs are conserved across the ciguatoxin families, which are crucial for their biological activity. The "ladder-like" polyether backbone is the most fundamental conserved feature. fao.org This rigid structure is essential for the toxin's ability to bind to voltage-gated sodium channels in nerve cells. wikipedia.org

Theoretical Chemistry and Computational Modeling of Pacific Ciguatoxin 1 Structure

The large size and conformational complexity of P-CTX-1 make its structural analysis challenging. Theoretical chemistry and computational modeling have become invaluable tools for understanding its three-dimensional structure and predicting its interactions with biological targets.

Homology modeling, automated docking, and molecular dynamics (MD) simulations have been employed to investigate the interaction of ciguatoxins with ion channels. worldscientific.com For instance, computational studies have been used to model the interaction of ciguatoxin 3C, a Pacific congener, with the voltage-gated Kv1.5 potassium channel. worldscientific.com These simulations can provide insights into the binding modes and the energetic favorability of different conformations. worldscientific.com

Such computational approaches can also predict the preferred conformations of the flexible side chains of the ciguatoxin molecule. worldscientific.com For example, studies on ciguatoxin 3C have shown that certain conformations are energetically preferred. worldscientific.com These theoretical predictions can complement experimental data from techniques like NMR spectroscopy to build a more complete picture of the toxin's structure and dynamics. wikipedia.orgworldscientific.com The use of Density Functional Theory (DFT) allows for the calculation of the energetic strain on the ligand when it binds to its target, providing a deeper understanding of the binding energetics. worldscientific.com

Cellular and Molecular Mechanisms of Action of Pacific Ciguatoxin 1

Modulation of Voltage-Gated Sodium Channels (NaV Channels)

Pacific ciguatoxin 1 (P-CTX-1) primarily exerts its toxic effects by modulating the function of voltage-gated sodium channels (NaV channels), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle fibers. uq.edu.aufao.org

Allosteric Binding Site Characterization (e.g., Receptor Site 5)

P-CTX-1, along with other ciguatoxins and brevetoxins, binds to a specific site on the α-subunit of the NaV channel known as neurotoxin receptor site 5. nih.govencyclopedia.pubmdpi.com This binding site is located on the intramembrane portion of the channel, specifically involving transmembrane segments IS6 and IVS5. mdpi.comfrontiersin.org The binding of P-CTX-1 to site 5 is competitive with brevetoxins, indicating an overlapping binding domain. fao.orgmdpi.com This interaction allosterically modulates the channel's function rather than directly blocking the pore. mdpi.com Furthermore, the binding of ciguatoxin at site 5 can enhance the binding of toxins to receptor sites 2 and 3 through positive allosteric mechanisms, while inhibiting the binding of toxins to site 4. mdpi.com

Effects on NaV Channel Activation and Inactivation Kinetics

The binding of P-CTX-1 to NaV channels leads to significant alterations in their gating kinetics. A primary effect is a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels can open at more negative membrane potentials than usual. nih.govfrontiersin.orgnih.gov This effect has been observed across all NaV channel subtypes (NaV1.1-1.9). researchgate.net For instance, 5 nM P-CTX-1 causes a 13-mV hyperpolarizing shift in the activation of tetrodotoxin-sensitive (TTX-S) NaV channels. nih.gov

P-CTX-1 also affects channel inactivation. It can cause a hyperpolarizing shift in the steady-state inactivation of some NaV subtypes, such as a 22-mV shift in TTX-S channels at a concentration of 5 nM. nih.gov In some instances, P-CTX-1 leads to incomplete or slowed inactivation, resulting in a persistent, non-inactivating Na+ current. nih.govmdpi.com This persistent sodium influx contributes to membrane depolarization. nih.govmdpi.com However, the effects on inactivation kinetics can be subtype-specific. For example, an increase in the inactivation time constant was observed only at NaV1.8, while the slope factor of the conductance-voltage curves was significantly increased for NaV1.7. researchgate.netacs.org In rat dorsal root ganglion neurons, P-CTX-1 at concentrations from 0.2 to 20 nM did not affect the kinetics of activation and inactivation for either TTX-S or TTX-R channels, but did reduce the peak current amplitude. nih.gov

Table 1: Effects of Pacific Ciguatoxin 1 on NaV Channel Gating Properties

| NaV Channel Subtype | P-CTX-1 Concentration | Effect on Activation | Effect on Inactivation | Reference |

|---|---|---|---|---|

| TTX-S (rat DRG neurons) | 5 nM | 13-mV hyperpolarizing shift | 22-mV hyperpolarizing shift in steady-state inactivation | nih.gov |

| NaV1.1-1.8 | 10 nM | Shift in voltage of activation | Shift in voltage-dependence of inactivation at NaV1.2, NaV1.3, and NaV1.4 | researchgate.net |

| NaV1.8 | Not specified | Not specified | Increase in inactivation time constant | researchgate.net |

| NaV1.7 | Not specified | Not specified | Significant increase in slope factor of conductance-voltage curve | researchgate.net |

| TTX-R (rat DRG neurons) | 5 nM | No effect on kinetics | Significant increase in the rate of recovery from inactivation | nih.gov |

Differential Actions on Tetrodotoxin-Sensitive (TTX-S) and Tetrodotoxin-Resistant (TTX-R) Sodium Channel Subtypes

P-CTX-1 exhibits differential effects on tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) NaV channel subtypes. In rat dorsal root ganglion (DRG) neurons, P-CTX-1 induces a hyperpolarizing shift in both the activation and steady-state inactivation of TTX-S channels and causes a membrane leakage current that is blocked by tetrodotoxin (B1210768) (TTX). nih.gov This indicates a modification of TTX-S channels that increases their open probability at resting membrane potentials. mdpi.comnih.gov

In contrast, the primary action of P-CTX-1 on TTX-R NaV channels in the same study was a significant increase in the rate of recovery from inactivation, with no effect on activation or inactivation kinetics. nih.gov However, other research suggests that P-CTX-1 can sensitize TTX-r NaV channels, particularly NaV1.8, contributing to pain and pruritus. mdpi.comnih.gov Studies on chimeric sodium channels have suggested that the primary modulation of pain sensing by ciguatoxins may be mediated by TTX-R channels like NaV1.8, rather than TTX-S channels. nih.gov The activation of NaV1.9, a TTX-R channel, has also been implicated in the effects of P-CTX-1. mdpi.com

Role of Na+ Influx in Cellular Depolarization and Excitability

The P-CTX-1-induced modifications of NaV channels lead to a persistent influx of sodium ions (Na+) into the cell. fao.org This sustained Na+ influx causes a depolarization of the resting membrane potential. uts.edu.aunih.gov In rat sensory neurons expressing TTX-S NaV channels, P-CTX-1 caused a concentration-dependent depolarization which was suppressed by TTX. uts.edu.auosti.gov This depolarization brings the cell closer to the threshold for firing action potentials, leading to increased neuronal excitability, spontaneous action potential firing, and repetitive discharges. mdpi.comuts.edu.aunih.gov The resulting elevation of intracellular Na+ concentration can also reverse the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. semanticscholar.orgnih.gov

Interactions with Other Ion Channels and Membrane Receptors

While the primary target of P-CTX-1 is the NaV channel, it also interacts with other ion channels, further contributing to its neurotoxic effects.

Modulation of Voltage-Gated Potassium Channels

P-CTX-1 has been shown to inhibit voltage-gated potassium channels (KV channels), which are crucial for repolarizing the cell membrane after an action potential. uts.edu.aunih.gov In rat DRG neurons, P-CTX-1 inhibited both delayed-rectifier and 'A-type' potassium currents in a dose-dependent manner. uts.edu.aunih.gov This inhibition occurs without altering the voltage-dependence of activation. uts.edu.au The block of KV channels by P-CTX-1 prolongs the duration of the action potential and the afterhyperpolarization, contributing to the repetitive firing seen in ciguatera poisoning. uts.edu.auosti.govnih.gov However, some studies have reported conflicting findings, with one suggesting that a related ciguatoxin, CTX3C, did not modulate voltage-gated potassium channels in mouse taste cells, while P-CTX-1 did block these channels in rat myotubes and sensory neurons. researchgate.net Another study noted that the CTX-related toxin gambierol (B1232475) binds to and blocks voltage-gated potassium channels. mdpi.comnih.gov

Influence on Voltage-Gated Calcium Channels

The primary action of Pacific ciguatoxin 1 is the activation of voltage-gated sodium channels (VGSCs), which leads to membrane depolarization. fao.org This alteration in membrane potential subsequently influences the activity of voltage-gated calcium channels (VGCCs). The sustained depolarization caused by P-CTX-1 can lead to the activation of VGCCs, promoting calcium (Ca2+) influx. researchgate.net

Research has shown that the release of neuropeptides like calcitonin-gene related peptide (CGRP) induced by P-CTX-1 involves L-type and T-type VGCCs. d-nb.infonih.govfau.de In studies using rat sensory neurons, N-type VGCCs were found to contribute to the initial phase of the calcium signal elicited by the toxin. researchgate.net Furthermore, in a co-culture model of sensory neurons and keratinocytes, both N-type and L-type CaV channels were equally implicated in the release of substance P. researchgate.net The blockade of VGCCs with agents like ω-conotoxin GVIA or cadmium (Cd2+) has been shown to reduce the spontaneous electrical activity caused by P-CTX-1, highlighting the role of these channels in the toxin's effects. mdpi.com

Effects on Ligand-Gated Ion Channels

The direct effects of Pacific ciguatoxin 1 on ligand-gated ion channels are not as extensively characterized as its actions on voltage-gated channels. The toxin's primary mechanism involves the direct activation of voltage-gated sodium channels, which is the initiating event for most of its downstream effects. fao.orgmdpi.com However, the massive release of neurotransmitters, such as acetylcholine (B1216132), induced by P-CTX-1 will subsequently act on their respective ligand-gated ion channels (e.g., nicotinic acetylcholine receptors) at the postsynaptic membrane, leading to further neuronal excitation. plos.org For instance, at the neuromuscular junction, P-CTX-1 induces repetitive endplate potentials by causing a significant increase in the release of acetylcholine, which then activates nicotinic receptors on the muscle fiber. plos.org

Intracellular Signaling Pathway Perturbations

Regulation of Inositol (B14025) 1,4,5-Trisphosphate (IP3) Dynamics

Pacific ciguatoxin 1 has been demonstrated to modulate intracellular signaling pathways, including the inositol 1,4,5-trisphosphate (IP3) pathway. In cultured rat myotubes, exposure to 10 nM P-CTX-1b resulted in a transient increase in the intracellular levels of IP3. nih.govnih.gov This effect was shown to be dependent on the toxin's primary action on voltage-gated sodium channels, as it was blocked by tetrodotoxin (TTX). nih.govnih.gov The increase in IP3 is a critical step in a signal-transduction pathway activated by the toxin, which is mediated by membrane depolarization. nih.gov

Mobilization of Intracellular Calcium (Ca2+) Stores

A significant consequence of P-CTX-1 action is the mobilization of calcium from intracellular stores. plos.org In mouse neuroblastoma x rat glioma (NG108-15) hybrid cells, the P-CTX-1-induced increase in intracellular Ca2+ ([Ca2+]i) was found to be mediated by the mobilization from internal stores. mdpi.com The toxin's ability to prevent a subsequent Ca2+ increase by bradykinin (B550075) suggested that these stores are dependent on IP3. mdpi.com Similarly, in rat myotubes, P-CTX-1 caused a slow and transient rise in intracellular Ca2+, particularly within the cell nuclei, which was closely linked in time with the increase in IP3. nih.gov This mobilization of internal Ca2+ can occur independently of external Ca2+ influx in some cell types, indicating a direct link between VGSC activation, IP3 production, and the release of Ca2+ from the endoplasmic reticulum. mdpi.comnih.gov

Consequences for Gene Expression (e.g., c-fos)

The cellular activation and signaling pathway perturbations induced by P-CTX-1 have downstream consequences for gene expression. Exposure to P-CTX-1 can lead to changes in the transcription of immediate early genes, which are rapidly expressed in response to cellular stimuli. In the brains of mice treated with P-CTX-1, a down-regulation of immediate early genes such as Fos and Jun has been observed. nih.govresearchgate.net Conversely, other studies have reported that ciguatoxins can induce the expression of c-Fos mRNA in the brain. nih.gov These effects on gene expression are considered a consequence of the toxin's primary action on voltage-gated sodium channels, as pre-incubation with tetrodotoxin can prevent these changes. nih.govresearchgate.net The alterations in gene expression, including those related to stress and inflammation, are part of the broader neuroprotective or neuroinflammatory response of the brain to the toxin. nih.gov

Neurotransmitter Release Mechanisms

A key outcome of the cellular and molecular actions of P-CTX-1 is the enhanced release of neurotransmitters. mdpi.com The toxin-induced activation of VGSCs leads to membrane depolarization, which is a primary trigger for the exocytosis of synaptic vesicles. fao.orgplos.org This depolarization, coupled with the subsequent influx of Ca2+ through VGCCs and mobilization from intracellular stores, creates a significant increase in cytosolic Ca2+ concentration. researchgate.netplos.org

This elevated Ca2+ level is the direct stimulus for the release of various neurotransmitters. For example, P-CTX-1 triggers the release of acetylcholine from cholinergic nerve terminals. plos.orgnih.gov It also potently stimulates the release of neuropeptides, such as CGRP and substance P, from sensory neurons. d-nb.inforesearchgate.netmdpi.com The release of catecholamines from chromaffin cells induced by P-CTX-1B has been shown to be dependent on both the initial sodium influx and the subsequent rise in cytosolic Ca2+, and it relies on the SNARE-dependent exocytotic machinery. plos.orgnih.gov In some systems, the P-CTX-1-induced sodium load can cause the Na+/Ca2+ exchanger to operate in reverse mode, contributing to the Ca2+ influx that drives neurotransmitter release. nih.gov

Interactive Data Table: Summary of P-CTX-1 Effects on Cellular Mechanisms

| Mechanism | Target/Pathway | Observed Effect | Key Mediators | Cellular Model | Reference(s) |

| Ion Channel Modulation | Voltage-Gated Ca2+ Channels (L, T, N-type) | Activation, leading to Ca2+ influx and neuropeptide release | Membrane Depolarization | Rat Sensory Neurons | d-nb.infofau.deresearchgate.net |

| Intracellular Signaling | Inositol 1,4,5-Trisphosphate (IP3) | Transient increase in intracellular mass levels | Voltage-Gated Na+ Channels, Depolarization | Rat Myotubes | nih.govnih.gov |

| Intracellular Signaling | Intracellular Ca2+ Stores | Mobilization/Release of Ca2+ from IP3-sensitive stores | IP3 | NG108-15 cells, Rat Myotubes | plos.orgnih.govmdpi.com |

| Gene Expression | Immediate Early Genes (c-fos, Jun) | Down-regulation in some studies | Voltage-Gated Na+ Channels | Mouse Brain | nih.govresearchgate.net |

| Neurotransmitter Release | Acetylcholine | Increased asynchronous release | Na+ influx, Ca2+ mobilization, SNARE complex | Frog Neuromuscular Junction, Chromaffin Cells | plos.orgnih.gov |

| Neurotransmitter Release | CGRP, Substance P | Potent release from nerve endings | Na+ influx, VGCC activation, Ca2+ mobilization | Sensory Neurons | d-nb.inforesearchgate.netmdpi.com |

Promotion of Catecholamine Secretion (e.g., from Chromaffin Cells)

P-CTX-1 is a potent secretagogue, stimulating the release of catecholamines, such as adrenaline and noradrenaline, from chromaffin cells. nih.gov This process is initiated by the toxin's primary action on voltage-sensitive sodium channels. nih.gov

The mechanism unfolds in a sequential manner:

Sodium Influx : P-CTX-1 binds to and activates voltage-sensitive sodium channels, causing a persistent influx of sodium ions (Na+) into the chromaffin cells. This initial step is critical, as the entire secretory effect can be blocked by tetrodotoxin (TTX), a well-known sodium channel blocker. nih.govnih.gov

Calcium Entry : The initial rise in intracellular sodium is closely followed by an increase in cytosolic calcium levels (Ca2+). This influx of external calcium is essential for triggering neurosecretion. nih.govnih.gov In bovine chromaffin cells, P-CTX-1 also mobilizes calcium from caffeine-sensitive intracellular stores, suggesting the involvement of ryanodine (B192298) receptors. mdpi.com

SNARE-Dependent Exocytosis : The elevated intracellular calcium concentration promotes the fusion of catecholamine-containing secretory vesicles with the cell membrane, a process mediated by the SNARE complex. This has been confirmed by the inhibition of catecholamine secretion in the presence of Botulinum neurotoxin type-A (BoNT/A), which cleaves the SNAP-25 protein, a key component of the SNARE complex. nih.govuni.lu

Essentially, P-CTX-1 transforms the slow sodium influx it induces into a robust calcium signal that drives the exocytosis of catecholamines. nih.gov

Impairment of Synaptic Vesicle Recycling

P-CTX-1 significantly disrupts the normal cycling of synaptic vesicles at the neuromuscular junction. nih.govresearchgate.netnih.gov This impairment is a direct consequence of the toxin's ability to persistently activate voltage-gated sodium channels. nih.gov

The process involves:

Increased Neurotransmitter Release : P-CTX-1 causes a dramatic increase in the asynchronous release of acetylcholine from nerve terminals. nih.gov

Depletion of Synaptic Vesicles : Ultrastructural studies of motor nerve terminals exposed to P-CTX-1 reveal a marked depletion of synaptic vesicles. nih.gov

Increased Nerve Terminal Perimeter : Alongside vesicle depletion, there is an observed increase in the perimeter of the nerve terminal, suggesting that the membrane of the synaptic vesicles has fused with the presynaptic membrane but is not being efficiently retrieved and recycled. nih.gov

This impairment of synaptic vesicle recycling leads to an exhaustion of neurotransmitter reserves, contributing to the neurological symptoms observed in ciguatera poisoning. nih.govstatpearls.com The entire process is dependent on the initial influx of sodium through voltage-gated sodium channels, as it is prevented by the presence of tetrodotoxin (TTX). nih.gov

Effects on Presynaptic and Postsynaptic Junctions

P-CTX-1 exerts profound effects on both presynaptic and postsynaptic components of the synapse, primarily by altering ion channel function and neurotransmitter dynamics.

Presynaptic Effects:

Enhanced Neurotransmitter Release : P-CTX-1 causes a massive increase in the spontaneous and asynchronous release of neurotransmitters, such as acetylcholine at the neuromuscular junction and GABA in the brain. nih.govmdpi.com This is a direct result of the depolarization caused by the persistent activation of presynaptic voltage-gated sodium channels. mdpi.com

Repetitive Firing : At the frog neuromuscular junction, P-CTX-1 induces repetitive endplate potentials, leading to repetitive muscle action potentials. nih.gov

Ion Channel Modulation : Beyond sodium channels, P-CTX-1 can also block voltage-gated potassium (K+) channels at higher concentrations. researchgate.net This action further prolongs the action potential and contributes to increased neuronal excitability. mdpi.comresearchgate.net

Postsynaptic Effects:

Membrane Depolarization : Ciguatoxins, including P-CTX-1, cause depolarization of the postsynaptic membrane, such as in muscle cells. nih.gov This can lead to spontaneous action potentials in excitable cells. fao.org

Neurotransmitter Imbalance : In the motor cortex of rats, P-CTX-1 has been shown to shift the balance between excitatory and inhibitory neurotransmitter levels towards inhibition. mdpi.comresearchgate.net It enhances the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) while decreasing the amplitude of miniature excitatory postsynaptic currents (mEPSCs). researchgate.net This shift is thought to contribute to symptoms like chronic fatigue and weakness. mdpi.com

Interactive Data Table: Effects of P-CTX-1 on Synaptic Function

| Feature | Effect of P-CTX-1 | Underlying Mechanism | Key References |

| Presynaptic Terminal | |||

| Neurotransmitter Release | Massively increased and asynchronous | Persistent activation of voltage-gated Na+ channels, leading to depolarization and Ca2+ influx. | nih.govmdpi.commdpi.com |

| Synaptic Vesicles | Depletion and impaired recycling | Disruption of the vesicle fusion and retrieval cycle. | nih.govresearchgate.netnih.gov |

| Ion Channels | Activation of Na+ channels, blockage of K+ channels (at high doses) | Direct binding to channel proteins. | mdpi.comresearchgate.net |

| Postsynaptic Membrane | |||

| Membrane Potential | Depolarization | Increased permeability to Na+ ions. | nih.govfao.org |

| Synaptic Currents | Increased mIPSC amplitude, decreased mEPSC amplitude | Alteration in the balance of inhibitory and excitatory neurotransmission. | researchgate.net |

Cellular Homeostasis and Excitotoxicity

The persistent activation of sodium channels by P-CTX-1 disrupts cellular homeostasis, leading to excitotoxicity, particularly in neuronal tissues.

Induction of Excitotoxicity in Neuronal Tissues

Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters. P-CTX-1 is a potent inducer of excitotoxicity, a key factor in the irreversible motor deficits and neurodegeneration associated with ciguatera poisoning. researchgate.net

The mechanism involves:

Persistent Depolarization : The primary action of P-CTX-1 is to bind to voltage-gated sodium channels, causing them to remain open. This leads to a continuous influx of Na+ and persistent depolarization of the neuronal membrane. fao.org

Calcium Overload : The sustained depolarization leads to the secondary opening of voltage-gated calcium channels and can also reverse the function of the Na+/Ca2+ exchanger, causing a massive influx and overload of intracellular Ca2+. fao.org

Neuronal Damage : This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, leading to neuronal damage and apoptosis. researchgate.netresearchgate.net

Studies have shown that exposure to P-CTX-1 leads to excitotoxicity and neurodegeneration in motor cortical neurons. researchgate.netwho.int

Pathways Leading to Neurodegeneration (e.g., Caspase 3 Activation)

The excitotoxicity induced by P-CTX-1 activates specific molecular pathways that culminate in neurodegeneration and cell death. A key player in this process is the activation of caspases, a family of proteases that are central to apoptosis (programmed cell death).

Research has demonstrated that the persistence of P-CTX-1 in the nervous system leads to:

Caspase 3 Activation : Increased numbers of apoptotic motor cortical neurons are observed following P-CTX-1 exposure, which is accompanied by the activation of caspase 3. researchgate.netwho.intfao.org This indicates that P-CTX-1-induced neurodegeneration in the motor cortex occurs via a caspase-3-dependent apoptotic pathway. who.intmedlink.comdntb.gov.ua

Irreversible Motor Deficits : The neurodegeneration in the motor cortex, driven by excitotoxicity and caspase 3 activation, correlates with the irreversible motor deficits observed in animal models of ciguatera poisoning. researchgate.netresearchgate.netwho.int

Reactive Astrogliosis : In addition to neuronal death, an increased number of reactive astrocytes (astrogliosis) is also observed, indicating a broader inflammatory and degenerative response in the affected brain regions. researchgate.netnih.gov

Membrane Permeability and Cell Swelling Mechanisms

A notable consequence of P-CTX-1 action is the induction of cell swelling, or cytotoxic edema, in both excitable and non-excitable cells. mdpi.comresearchgate.net This is a direct result of the disruption of cellular ionic and osmotic balance.

The primary mechanism involves:

Sodium Influx and Osmotic Imbalance : The continuous influx of Na+ through persistently activated sodium channels increases the intracellular solute concentration. To maintain osmotic equilibrium, water flows into the cell, causing it to swell. mdpi.comfao.org

Swelling of Excitable Cells : This phenomenon is well-documented in neuronal structures. Nanomolar concentrations of P-CTX-1 cause significant swelling of the nodes of Ranvier in myelinated nerve fibers. mdpi.comnih.gov This swelling is prevented by tetrodotoxin, confirming its dependence on sodium channel activation. mdpi.com Swelling is also observed in axons, nerve terminals, and Schwann cells. statpearls.comoup.com

Swelling of Non-Excitable Cells : Surprisingly, P-CTX-1 also induces swelling in non-excitable cells like erythrocytes (red blood cells) and endothelial cells. mdpi.com In frog erythrocytes, the swelling mechanism involves the nitric oxide (NO) pathway, leading to an increase in intracellular Ca2+, which in turn disrupts the cytoskeleton and causes water influx. nih.gov

Interactive Data Table: Cellular Swelling Induced by P-CTX-1

| Cell Type | Observation | Underlying Mechanism | Key References |

| Myelinated Nerve Fibers | Swelling of nodes of Ranvier | Osmotically driven water entry following Na+ influx through activated Na+ channels. | mdpi.comnih.gov |

| Cardiac Myocytes | Swelling | Direct activation of myocardial Na+ channels. | mdpi.com |

| Erythrocytes (Frog) | Swelling | Activation of the NO pathway, leading to increased intracellular Ca2+, cytoskeletal disruption, and water influx. | mdpi.comnih.gov |

| Endothelial Cells | Swelling | Observed in heart capillaries after repeated exposure. | mdpi.com |

Ecological Dynamics and Trophodynamics of Pacific Ciguatoxin 1

Toxin Accumulation and Transfer in Marine Food Webs

The journey of P-CTX-1 through the marine ecosystem is a complex process involving uptake, assimilation, and transfer across various trophic levels. This ultimately leads to the contamination of fish consumed by humans. ull.esdpi.qld.gov.au

Herbivorous reef fishes and invertebrates play a crucial role as primary consumers in the transfer of ciguatoxins into the food web. ull.esmdpi.com They ingest the toxin-producing dinoflagellates while grazing on macroalgae and other benthic substrates. ull.esnsf.gov Studies have shown that herbivorous fish can rapidly absorb and accumulate ciguatoxins. For instance, after dietary exposure to Gambierdiscus polynesiensis, an herbivorous fish species, Naso brevirostris, showed the presence of ciguatoxins in all analyzed tissues. nih.gov

Invertebrates, such as giant clams, have also been identified as potential vectors for ciguatoxin transfer, as they can store the toxins in their tissues. ull.es The consumption of these invertebrates can serve as an additional pathway for ciguatera transmission. ull.es

A study in the ciguatoxic coral reef systems of the Republic of Kiribati detected Pacific ciguatoxins in 54% of herbivorous fishes, with total concentrations ranging from less than 0.500 to 1670 pg/g wet weight. acs.orgnih.gov This highlights the significant role of herbivores in introducing P-CTX-1 into the food chain.

Once P-CTX-1 enters the food web through primary consumers, it is transferred to higher trophic levels as herbivores are preyed upon by carnivores. dpi.qld.gov.au The efficiency of this transfer can vary, influencing the toxin concentrations found in predatory fish.

A study modeling the trophic transfer of ciguatoxins in Platypus Bay, Australia, estimated that to reach a concentration of 0.1 µg/kg of P-CTX-1 in a 10 kg Spanish mackerel, a top predator, between 19.5 and 78.1 µg of P-CTX-1 equivalents would need to enter the food chain from dinoflagellates. mdpi.comnih.gov This model involved transfer through alpheid shrimps and blotched javelin fish to the Spanish mackerel. mdpi.comnih.gov

Research in Kiribati revealed the presence of P-CTXs in 72% of omnivorous fishes and 76% of carnivorous fishes, with concentrations in carnivores reaching up to 69,500 pg/g wet weight. acs.orgnih.gov This demonstrates a significant accumulation of the toxin at higher trophic levels. The dominant ciguatoxin in grazing fish was found to be P-CTX-2, while P-CTX-1 was the dominant form in piscivorous fish, suggesting biotransformation of the toxin as it moves up the food chain. acs.orgnih.govresearchgate.net

Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds that in its surrounding environment. P-CTX-1 exhibits a strong potential for bioaccumulation in marine organisms. The lipophilic (fat-soluble) nature of ciguatoxins facilitates their accumulation in the tissues of fish and other marine life. researchgate.net

The concentration of P-CTX-1 tends to increase at successively higher levels in the food web, a phenomenon known as trophic magnification or biomagnification. mdpi.com This means that top predatory fish often contain the highest concentrations of the toxin. ull.es For example, moray eels, as top carnivorous predators, have been reported to accumulate higher levels of ciguatoxins than other fish species. mdpi.com

A study in Kiribati found a weak but significant positive relationship between the nitrogen stable isotope ratio (δ¹⁵N), an indicator of trophic level, and the concentration of P-CTX-1, suggesting the potential for biomagnification. acs.orgnih.gov However, the same study found no significant correlation between P-CTX levels and the fat content of three predatory fish species, indicating that toxin accumulation may not be solely dependent on lipid content. acs.orgnih.gov

Table 1: Detection of Pacific Ciguatoxins in Marine Organisms from Kiribati

| Trophic Group | Percentage of Samples with Detectable P-CTXs | Range of Total P-CTX Concentrations (pg/g wet weight) |

|---|---|---|

| Herbivorous Fishes | 54% | <0.500–1670 |

| Omnivorous Fishes | 72% | <0.500–1810 |

| Carnivorous Fishes | 76% | <0.500–69,500 |

| Invertebrates (Lobster, Octopus) | Detected | 2.36 - 2.56 |

Data sourced from studies in the Republic of Kiribati. acs.orgnih.gov

Trophic Transfer Efficiency Across Different Trophic Levels

Biotransformation and Metabolization in Marine Organisms

Once ingested, P-CTX-1 and its precursors undergo biotransformation within marine organisms, particularly fish. These metabolic processes can alter the chemical structure and toxicity of the compounds. dpi.qld.gov.au

The primary biotransformation pathway for ciguatoxins in fish is oxidation. dpi.qld.gov.au Precursor toxins produced by dinoflagellates, such as gambiertoxins, are metabolized into more oxidized and often more toxic forms, including P-CTX-1. dpi.qld.gov.aufao.org This process is thought to be catalyzed by cytochrome P450 (CYP) enzymes in the liver of fish. acs.org

For example, gambiertoxin-4B (GTX-4B) is considered a likely precursor to P-CTX-1. fao.org In vitro studies using liver fractions from several Pacific fish species have demonstrated the metabolism of algal ciguatoxin precursors into the oxidized analogs found in wild-caught fish. acs.org One study provided the first experimental evidence of the oxidative transformation of an algal ciguatoxin (CTX3C) into a dihydroxy-derivative in an herbivorous fish, Naso brevirostris. nih.gov

The toxins become more polar as they undergo oxidative metabolism and are passed up the food chain. dpi.qld.gov.au This explains why different ciguatoxin congeners may dominate at different trophic levels, with less oxidized forms like P-CTX-2 being more prevalent in herbivores and more oxidized forms like P-CTX-1 being dominant in carnivores. acs.orgnih.gov

In addition to oxidation, conjugation is another important biotransformation pathway for xenobiotics in marine organisms. This process involves the attachment of a polar molecule to the toxin, which generally increases its water solubility and facilitates its excretion. researchgate.net

While research on the conjugative metabolism of Pacific ciguatoxins is limited, studies on Caribbean ciguatoxins (C-CTXs) have provided valuable insights. A recent study reported for the first time the formation of glucuronide metabolites of C-CTX-1 and C-CTX-2 in fish. acs.orgnih.gov Glucuronidation is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). whoi.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Pacific ciguatoxin-1 | P-CTX-1 |

| Pacific ciguatoxin-2 (B586947) | P-CTX-2 |

| Caribbean ciguatoxin-1 | C-CTX-1 |

| Caribbean ciguatoxin-2 | C-CTX-2 |

| Gambiertoxin-4B | GTX-4B |

| Ciguatoxin 3C | CTX3C |

| 2,3-dihydroxyciguatoxin 3C | |

| UDP-glucuronosyltransferases | UGTs |

Influence of Fish Species and Dietary Habits on Toxin Metabolism

The metabolism of Pacific ciguatoxin 1 (P-CTX-1) in fish is a complex process influenced by the species and its dietary preferences. Ciguatoxins, including P-CTX-1, are produced by dinoflagellates of the Gambierdiscus and Fukuyoa genera. nih.govwho.int These toxins enter the marine food web when herbivorous fish graze on algae where these dinoflagellates reside. who.intnih.gov Carnivorous fish then accumulate the toxins by consuming smaller, contaminated fish. who.intnih.gov

The biotransformation of ciguatoxins within fish is a key factor in their storage and potential elimination. mdpi.com It is believed that the oxidative transformation of ingested ciguatoxins into more polar analogs may be a mechanism to facilitate toxin excretion. mdpi.com However, the extent of this metabolism can vary significantly among different fish species. mdpi.com For instance, some herbivorous fish possess acidic digestive tracts that may catalyze the production of more polar ciguatoxin analogs. mdpi.com

Different fish species show varying abilities to metabolize and accumulate ciguatoxins. For example, groupers have been observed to assimilate P-CTX-1, P-CTX-2, and P-CTX-3 at different rates. mdpi.com The toxin profiles found in fish can be influenced by species-specific differences in the enzymatic systems responsible for metabolizing these toxins, such as P-450 enzymes. encyclopedia.pubresearchgate.net The rate of depuration, or the elimination of the toxin, also varies among species. researchgate.net

The dietary habits of a fish directly impact its exposure level and the types of ciguatoxin congeners it ingests. Herbivorous fish are the primary vectors for the entry of ciguatoxins into the food web. nih.gov Carnivorous predators, such as moray eels, barracuda, groupers, and snappers, accumulate higher concentrations of these toxins as they feed on contaminated prey. mdpi.comifremer.fr The toxin profile in carnivorous fish often contains metabolized and more oxidized congeners compared to what is found in the dinoflagellates themselves. mdpi.com

Tissue Distribution and Retention Dynamics in Aquatic Biota

Pacific ciguatoxin 1 and other ciguatoxins exhibit a non-uniform distribution within the tissues of contaminated fish, with a clear preference for accumulation in certain organs. The liver, spleen, and other viscera consistently show the highest concentrations of these toxins. nih.govfao.org This preferential accumulation is likely due to the highly vascularized nature of these organs, suggesting that the bloodstream is involved in distributing the toxin throughout the fish's body. fao.org

Research has demonstrated that ciguatoxin levels can be 50 to 100 times more concentrated in the viscera, liver, and gonads compared to the muscle tissue. fao.org In a study involving the herbivorous fish Naso brevirostris experimentally exposed to Gambierdiscus polynesiensis, the highest toxin concentrations were found in the spleen, followed by the liver and gastro-intestinal tract. nih.gov Specifically, concentrations in the spleen were over ten times higher than in the muscle tissue. nih.gov Similarly, studies on Caribbean ciguatoxins have shown the highest concentrations in the viscera, particularly the liver, spleen, and kidney. fao.org

While the viscera contain the highest concentrations, the muscle tissue, which is most commonly consumed by humans, can still retain a significant proportion of the total toxin load. In the Naso brevirostris study, the muscle tissue held 44% of the total ciguatoxin burden. nih.govifremer.fr Other tissues where ciguatoxins have been detected include the gills, heart, skin, and bones. mdpi.com

Table 1: Relative Toxin Concentration in Various Fish Tissues

| Tissue | Relative Toxin Concentration |

|---|---|

| Spleen | Very High |

| Liver | High |

| Viscera (general) | High |

| Gastro-intestinal tract | Moderate to High |

| Muscle | Moderate |

| Gills | Low to Moderate |

| Eyes | Low |

| Brain | Low |

| Gall Bladder | Very Low |

This table provides a generalized view of ciguatoxin accumulation based on available research. Actual concentrations can vary significantly between species and individual fish.

Fish can retain ciguatoxins for extended periods, potentially for years. fao.org The elimination of these toxins, known as depuration, is a slow process. The mechanisms of how fish remain toxic for such long durations are not fully understood. fao.org

Studies on the elimination of ciguatoxins have produced varied results. A study on moray eels (Lycodontis javanicus) from Tarawa Atoll indicated that the population became progressively less toxic over time, with a calculated half-life for the loss of ciguatoxin from the population being 264 days. spc.int This loss was attributed to a combination of excretion (depuration) of the toxin itself and the metabolic breakdown of ciguatoxin into less toxic compounds. spc.int

The elimination half-life of Pacific ciguatoxins has also been studied. In juvenile grouper (Epinephelus coioides), the growth-corrected half-lives for P-CTX-1, P-CTX-2, and P-CTX-3 were estimated to be 21, 21, and 38 days, respectively. noaa.gov These shorter half-lives compared to other studies could be due to species-specific differences in toxicokinetics or the use of juvenile fish in the experiment. noaa.gov

Preferential Accumulation in Specific Fish Tissues (e.g., Liver, Spleen, Viscera)

Spatial and Temporal Distribution of Pacific Ciguatoxin 1 in Ecosystems

Pacific ciguatoxin 1 is predominantly found in tropical and subtropical regions of the Pacific Ocean. fao.org Ciguatera, the illness caused by ciguatoxins, is endemic in areas between 35°N and 35°S latitude. who.intifremer.fr These regions, often referred to as the "ciguatera belt," include numerous island nations in the Pacific. nih.gov

Specific hotspots for ciguatera in the Pacific include French Polynesia, the Cook Islands, and the Republic of Kiribati, which are also recognized as biodiversity "hotspots" for the Gambierdiscus dinoflagellate. ifremer.fr Other areas with notable ciguatera incidence include Hawaii, Fiji, and the coastal regions of Vietnam and Australia. nih.govresearchgate.net The occurrence of toxic fish within these regions can be highly localized and site-specific. nih.gov For instance, on the main island of Fiji, Viti Levu, the toxin levels and profiles in fish varied significantly among different coastal areas. researchgate.net Similarly, in Tarawa, Republic of Kiribati, moray eels from one specific reef area showed no detectable ciguatoxin, while eels from other nearby reefs were toxic. spc.int

While historically confined to tropical and subtropical latitudes, there is evidence suggesting a geographical expansion of ciguatera. ifremer.fr The presence of toxic fish is now being reported at higher latitudes, a phenomenon potentially linked to climate change. nih.gov

Table 2: Notable Endemic Regions and Hotspots for Pacific Ciguatoxin

| Region | Specific Locations |

|---|---|

| Polynesia | French Polynesia, Cook Islands, Hawaii |

| Micronesia | Republic of Kiribati |

| Melanesia | Fiji |

| Southeast Asia | Vietnam |

| Australia | East Coast |

This table highlights some of the well-documented endemic areas for Pacific ciguatoxin. The absence of a region from this list does not imply it is free from ciguatera risk.

The presence and abundance of Pacific ciguatoxin 1 in an ecosystem are closely linked to environmental factors that influence the growth of Gambierdiscus dinoflagellates. Water temperature is a critical factor, with the optimal temperature for Gambierdiscus growth being around 29°C. nih.gov Ciguatera is most prevalent in tropical regions with warm, stable sea surface temperatures that remain above 24°C. nih.gov Unusually high water temperatures have been observed to precede increases in the frequency and density of toxic dinoflagellate blooms. fao.org

Coral reef health is another significant environmental correlate. Disturbances to coral reef ecosystems, whether natural or anthropogenic, are thought to create conditions favorable for the proliferation of Gambierdiscus. nih.gov Such disturbances include cyclones, tsunamis, coral bleaching events, and human activities like reef blasting and overfishing. nih.gov These events can disrupt the ecological balance of the reef, creating more substrate for the growth of the dinoflagellates that produce the toxins. nih.govfao.org

Other environmental factors that can influence the growth of these toxin-producing microalgae include sunlight, nutrient levels, ocean currents, and winds. nih.gov For example, increased storm frequency can damage reefs and lead to nitrate-rich runoff from land, which may promote the growth of marine algae and, consequently, the organisms that produce ciguatoxins. nih.gov However, the relationship is not always straightforward. In one study, no correlation was found between the toxicity of dinoflagellate blooms and their biomass or the seasonal pattern of temperatures. fao.org

Role of Algal Blooms in Toxin Dissemination

The dissemination of Pacific ciguatoxin 1 (P-CTX-1) throughout marine ecosystems is intrinsically linked to the proliferation of specific microscopic algae, commonly referred to as harmful algal blooms (HABs). ull.esresearchgate.net These blooms, involving dinoflagellates of the genus Gambierdiscus, serve as the foundational source of the toxins that eventually lead to ciguatera poisoning in humans. noaa.govresearchgate.neticar.org.in

The process begins with the production of precursor toxins by Gambierdiscus species. ull.esfao.org These benthic dinoflagellates grow on macroalgae and other substrates within coral reef ecosystems. ull.es Factors such as rising ocean temperatures, which can be influenced by climate change, and increased nutrient inputs from human activities can create favorable conditions for the rapid growth and proliferation of Gambierdiscus, leading to a "bloom". ull.esresearchgate.net While not always visible as a "red tide," these blooms significantly increase the concentration of ciguatoxin precursors in a localized area. fao.org

Herbivorous fish, as they graze on the macroalgae, inadvertently consume the Gambierdiscus dinoflagellates. ull.eswhoi.edu This marks the entry point of the toxins into the marine food web. ull.esresearchgate.net Inside the fish, the less potent precursor toxins, such as gambiertoxin-4B (GTX-4B), undergo biotransformation. ull.esfao.org Through oxidative metabolism, these precursors are converted into more potent and more polar ciguatoxins, including the highly toxic P-CTX-1. ull.esfao.org

The toxins then become subject to bioaccumulation and biomagnification. ull.es Herbivorous fish accumulate the toxins in their tissues, and as these fish are consumed by carnivorous fish, the toxins are transferred and become more concentrated at each successive trophic level. ull.esresearchgate.net This trophic transfer results in the highest concentrations of P-CTX-1 being found in large, predatory reef fish such as barracuda, grouper, moray eels, and red snapper. ull.esmdpi.comwikipedia.org A study in the ciguatoxic coral reef systems of Kiribati revealed the widespread presence of Pacific ciguatoxins across different trophic levels, demonstrating this biomagnification. acs.orgnih.gov

It is noteworthy that the distribution of P-CTX-1 and its congeners can vary among different fish species and feeding guilds. For instance, research has shown that in grazing fish, P-CTX-2 may be the dominant congener, while in piscivorous (fish-eating) fish, P-CTX-1 is more prevalent. acs.orgresearchgate.net This suggests that the biotransformation and accumulation processes may differ depending on the species and its position in the food web. researchgate.net

The proliferation of Gambierdiscus due to environmental factors is a critical initial step in the dissemination of P-CTX-1. ull.es The subsequent consumption by herbivores and transfer up the food chain leads to the contamination of a wide range of fish species, posing a significant risk to human consumers. ull.esacs.org

Table 1: Detection of Pacific Ciguatoxins in Marine Organisms from a Ciguatoxic Coral Reef System in Kiribati

| Trophic Group | Organism Type | Percentage of Samples with P-CTXs | Total P-CTXs Concentration Range (pg/g wet weight) | Dominant Congener |

| Herbivores | Fish | 54% | <0.500–1670 | P-CTX-2 |

| Omnivores | Fish | 72% | <0.500–1810 | - |

| Carnivores | Fish | 76% | <0.500–69,500 | P-CTX-1 |

| Invertebrates | Lobster (Panulirus penicillatus) | Detected | 2.36 | - |

| Invertebrates | Octopus (Octopodidae) | Detected | 2.56 | - |

Data sourced from a study on the distribution and transfer of Pacific ciguatoxins in coral reef systems. acs.orgnih.gov

Advanced Analytical Methodologies for Pacific Ciguatoxin 1 Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of P-CTX-1, offering high sensitivity and selectivity. When coupled with liquid chromatography (LC), it allows for the separation and identification of P-CTX-1 from complex biological matrices.